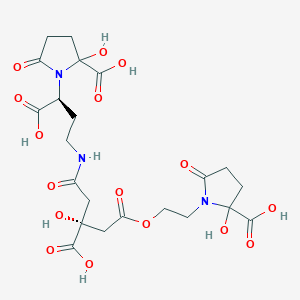
Achromobactin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Achromobactin is a natural product found in Dickeya chrysanthemi with data available.
科学的研究の応用
Role in Bacterial Virulence and Plant Infection
Achromobactin, a siderophore, plays a crucial role in the virulence of Erwinia chrysanthemi, a phytopathogenic bacterium. It allows the bacterium to acquire iron from plant tissues, aiding in its pathogenicity. This siderophore is synthesized under iron-limited conditions and contributes significantly to bacterial growth and infection in plants (Franza, Mahé, & Expert, 2004).
Insight into Siderophore Biosynthesis
Studies on AcsD, an enzyme involved in this compound biosynthesis, have provided valuable insights into siderophore biosynthesis. This understanding is not only crucial for potential therapeutic interventions but also highlights novel enzyme chemistries. AcsD catalyzes the enantioselective citrate desymmetrization, a key step in this compound biosynthesis (Schmelz et al., 2009).
Role in Iron Acquisition in Pseudomonas syringae
In Pseudomonas syringae pv. syringae, this compound is essential for iron acquisition under iron-limiting conditions. Genetic and biochemical studies have confirmed its production and provided insights into its biosynthetic pathway. This research has implications for understanding the role of siderophores in bacterial survival and virulence (Berti & Thomas, 2009).
Regulation of this compound Biosynthesis
This compound biosynthesis in Pseudomonas syringae pv. syringae is regulated by an extracytoplasmic function (ECF) sigma factor, AcsS. This regulatory mechanism has broader implications for understanding how bacterial cells adapt to varying iron availability, especially in plant-associated lifestyles (Greenwald et al., 2012).
Implications for Antibacterial Therapy
The synthesis of siderophores like this compound is a potential target for developing new antibacterial agents. Understanding the synthetic pathways and the role of specific enzymes in siderophore biosynthesis can inform the development of therapies targeting bacterial iron acquisition systems, crucial for their survival and pathogenicity (Gulick, 2009).
特性
分子式 |
C22H29N3O16 |
|---|---|
分子量 |
591.5 g/mol |
IUPAC名 |
1-[2-[(3R)-3-carboxy-5-[[(3S)-3-carboxy-3-(2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl)propyl]amino]-3-hydroxy-5-oxopentanoyl]oxyethyl]-2-hydroxy-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H29N3O16/c26-12(23-6-3-11(16(30)31)25-14(28)2-5-22(25,40)19(36)37)9-20(38,17(32)33)10-15(29)41-8-7-24-13(27)1-4-21(24,39)18(34)35/h11,38-40H,1-10H2,(H,23,26)(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t11-,20+,21?,22?/m0/s1 |
InChIキー |
JIVPNYWQBCSFIL-LUEMEQDGSA-N |
異性体SMILES |
C1CC(N(C1=O)CCOC(=O)C[C@](CC(=O)NCC[C@@H](C(=O)O)N2C(=O)CCC2(C(=O)O)O)(C(=O)O)O)(C(=O)O)O |
正規SMILES |
C1CC(N(C1=O)CCOC(=O)CC(CC(=O)NCCC(C(=O)O)N2C(=O)CCC2(C(=O)O)O)(C(=O)O)O)(C(=O)O)O |
同義語 |
achromobactin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


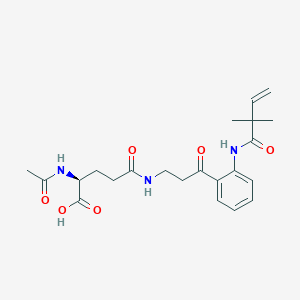
![2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264172.png)
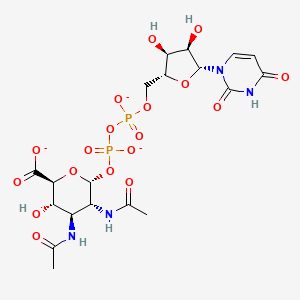
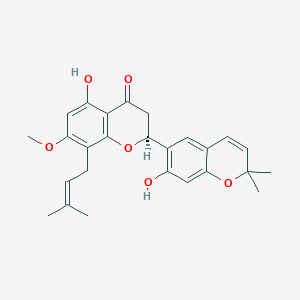
![(Z)-4-[3-(benzylamino)phenyl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1264178.png)
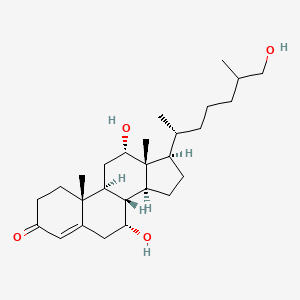
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1264183.png)
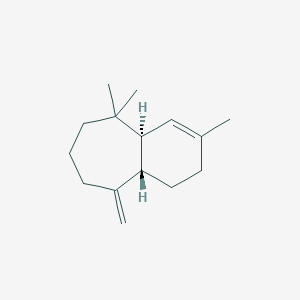
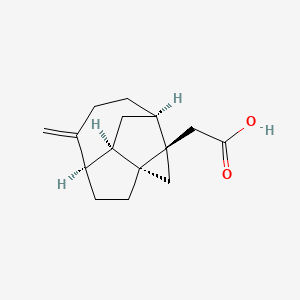
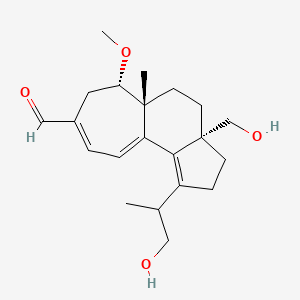
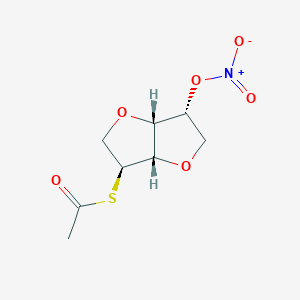
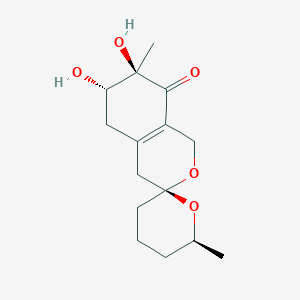
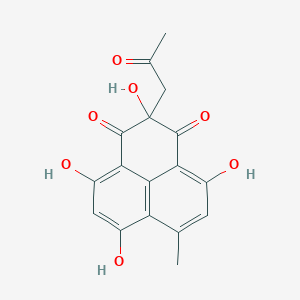
![4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester](/img/structure/B1264193.png)
